molecular formula C24H24N4O3 B2708166 5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-35-4

5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

货号: B2708166
CAS 编号: 921833-35-4
分子量: 416.481
InChI 键: QIMINGVNWRDUGO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound 5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolopyridine derivative featuring a carboxamide group at position 7, an ethyl substituent at position 5, and a 4-methoxyphenethyl moiety on the nitrogen. Its core structure is derived from the pyrazolo[4,3-c]pyridine scaffold, which is known for its pharmacological relevance in kinase inhibition and anticancer research .

属性

IUPAC Name

5-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-27-15-20(23(29)25-14-13-17-9-11-19(31-2)12-10-17)22-21(16-27)24(30)28(26-22)18-7-5-4-6-8-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMINGVNWRDUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H26N4O3C_{25}H_{26}N_{4}O_{3} with a molecular weight of approximately 430.5 g/mol. It features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to 5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibit significant anticancer properties. For instance, studies have shown that related pyrazolo compounds can act as potent inhibitors of poly(ADP-ribose) polymerase (PARP), enhancing the sensitivity of cancer cells to radiation therapy. This mechanism is particularly relevant in the treatment of glioblastoma, where PARP inhibitors are being evaluated for their ability to improve tumor radiosensitivity .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of DNA repair pathways. By inhibiting PARP enzymes, the compound may prevent cancer cells from repairing DNA damage caused by chemotherapy or radiation, leading to increased cell death . This has been demonstrated in various in vitro and in vivo studies where similar compounds enhanced the efficacy of standard treatments like temozolomide .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can significantly inhibit the growth of various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
E7016U2511.5
E7016DU1455.0

These results indicate that the compound's structural features contribute to its potency against specific tumor types .

In Vivo Studies

In vivo models have further validated the efficacy of these compounds. For instance, when administered in combination with radiation therapy in mouse models bearing glioblastoma tumors, significant tumor growth delays were observed compared to controls .

相似化合物的比较

Structural Modifications and Substituent Effects

The target compound differs from similar pyrazolopyridine derivatives primarily in its substituents at positions 5 and 6. Key comparisons are summarized below:

Compound Position 5 Substituent Position 7 Substituent Yield Melting Point (°C) Key Spectral Data
Target: 5-ethyl-N-(4-methoxyphenethyl)-7-carboxamide Ethyl N-(4-methoxyphenethyl) carboxamide N/A N/A N/A
Ethyl 5-(4-methoxyphenyl)-7-carboxylate (7c) 4-Methoxyphenyl Ethyl carboxylate 79% 236–237 IR: 1730 cm⁻¹ (ester C=O)
Ethyl 5-(4-nitroanilino)-7-carboxylate (9d) 4-Nitrophenylamino Ethyl carboxylate 25% 255–258 MS: m/z 389 (M⁺)
Ethyl 5-(4-methoxybenzyl)-7-carboxylate (6g) 4-Methoxybenzyl Ethyl carboxylate 77% 216–217 N/A
Ethyl 5-propyl-7-carboxylate (6c) Propyl Ethyl carboxylate 89% 212–214 Anal. C 66.45%; H calc. for C₁₈H₁₉N₃O₃
N-(2-methoxyethyl)-5-propyl-7-carboxamide (CAS 923233-41-4) Propyl N-(2-methoxyethyl) carboxamide N/A N/A Mol. Formula: C₁₉H₂₂N₄O₃

Key Observations:

Substituent Impact on Yield : Alkyl substituents (e.g., propyl in 6c) yield higher synthesis efficiencies (89%) compared to aromatic or nitro groups (e.g., 25% for 9d) . The target compound’s ethyl group may favor moderate yields, analogous to 7c (79%).

Melting Points: Bulkier substituents (e.g., 4-nitrophenylamino in 9d) correlate with higher melting points (255–258°C), while smaller alkyl groups (e.g., propyl in 6c) result in lower MPs (212–214°C). The target’s 4-methoxyphenethyl group may confer intermediate thermal stability.

Spectral Signatures : Carboxamide derivatives (e.g., CAS 923233-41-4) lack ester C=O IR peaks (~1730 cm⁻¹) but show amide-related bands (~1650 cm⁻¹), distinguishing them from carboxylate analogs .

Carboxamide vs. Carboxylate Derivatives

The target compound’s carboxamide group differentiates it from most analogs in the evidence, which are ethyl carboxylates. Carboxamides generally exhibit:

  • Enhanced solubility : Due to hydrogen-bonding capacity of the amide group.
  • Metabolic stability: Reduced esterase susceptibility compared to carboxylates . For example, N-(4-ethoxyphenyl)-5-ethyl-7-carboxamide (CAS 923682-25-1) shares the carboxamide motif but substitutes the 4-methoxyphenethyl group with 4-ethoxyphenyl, highlighting how minor changes alter physicochemical profiles.

常见问题

Basic Research Questions

Q. What are the key structural features of this compound that influence its reactivity and potential bioactivity?

  • Methodological Answer: The compound’s pyrazolo[4,3-c]pyridine core is central to its chemical behavior, with substituents (ethyl, phenyl, 4-methoxyphenethyl) modulating electronic and steric properties. The carboxamide group (-CONH-) enhances hydrogen-bonding potential, critical for interactions with biological targets like enzymes or receptors. Structural analysis via NMR and X-ray crystallography is recommended to confirm substituent orientation and tautomeric states .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Multi-step synthesis requires precise control of reaction conditions. For example:

  • Temperature: Maintain 60–80°C during cyclization to prevent side reactions.
  • Solvent Choice: Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility of intermediates.
  • Catalysts: Pd-based catalysts may improve cross-coupling efficiency for aryl groups.
    Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for purification .

Advanced Research Questions

Q. What experimental strategies can identify the biological targets of this compound in kinase inhibition studies?

  • Methodological Answer:

  • Computational Docking: Use Schrödinger Suite or AutoDock to predict binding affinities to kinase ATP-binding pockets.
  • Kinase Profiling: Conduct high-throughput screening against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™).
  • Cellular Assays: Measure phosphorylation levels via Western blotting (e.g., ERK1/2, Akt) in cancer cell lines treated with the compound.
    Discrepancies between computational and experimental results may arise due to protein flexibility or off-target effects .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous pyrazolo[4,3-c]pyridine derivatives?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Systematically compare substituent effects. For example, replacing 4-methoxyphenethyl with a piperazine group (as in ) alters solubility and target selectivity.
  • Data Normalization: Account for variations in assay conditions (e.g., ATP concentration in kinase assays) using Z-factor statistical validation.
  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubMed, Reaxys) to identify trends in IC50 values .

Q. What advanced analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

  • Methodological Answer:

  • LC-MS/MS: Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
  • Thermogravimetric Analysis (TGA): Assess thermal stability (25–300°C) to guide storage protocols.
  • Cryo-EM: Resolve conformational changes in solution-state structures at near-atomic resolution .

Q. How can enantiomeric purity be ensured during synthesis, given the chiral center at the pyrazolo[4,3-c]pyridine core?

  • Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in key cyclization steps to enhance enantiomeric excess (ee > 95%).
  • X-ray Crystallography: Confirm absolute configuration using anomalous scattering methods .

Q. What computational frameworks support the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to optimize logP (target: 2–3), aqueous solubility, and CYP450 inhibition profiles.
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Model metabolic pathways (e.g., oxidative demethylation by CYP3A4) to predict metabolite toxicity.
  • Machine Learning: Train models on public datasets (e.g., ChEMBL) to prioritize derivatives with balanced potency and safety .

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